Phenol, 4-(1-methylethyl)-, sodium salt

Description

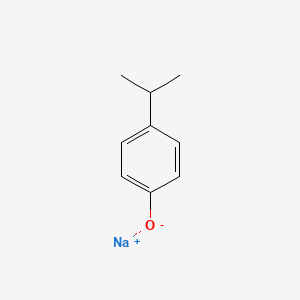

Phenol, 4-(1-methylethyl)-, sodium salt (CAS: 15763-76-5, 32073-22-6), also known as Sodium p-cumenesulfonate or Sodium 4-isopropylbenzenesulfonate, is an organosulfonate compound. Its molecular formula is C₉H₁₁NaO₃S, with an average molecular mass of 222.23 g/mol . The structure consists of a benzene ring substituted with a sulfonate group (-SO₃⁻Na⁺) at position 1 and an isopropyl group (-CH(CH₃)₂) at position 4.

Properties

CAS No. |

61260-32-0 |

|---|---|

Molecular Formula |

C9H11NaO |

Molecular Weight |

158.17 g/mol |

IUPAC Name |

sodium;4-propan-2-ylphenolate |

InChI |

InChI=1S/C9H12O.Na/c1-7(2)8-3-5-9(10)6-4-8;/h3-7,10H,1-2H3;/q;+1/p-1 |

InChI Key |

VIJSNNRFTZHJFF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)[O-].[Na+] |

Related CAS |

99-89-8 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Gaps

- Sodium p-cumenesulfonate is preferred in industrial formulations due to its balance of solubility and low toxicity, whereas chlorinated derivatives (e.g., Sodium 2,4-dichlorophenolate) face regulatory restrictions .

- Sodium bromothymol blue exemplifies how sulfonate groups can be modified for niche applications (e.g., pH indicators), though complex synthesis limits its industrial scalability .

- Data Gaps : Long-term ecotoxicological studies for Sodium p-cumenesulfonate are sparse, warranting further research .

Q & A

Q. What are the standard laboratory methods for synthesizing Phenol, 4-(1-methylethyl)-, sodium salt?

The compound can be synthesized via a one-pot process involving direct neutralization of the parent phenol with sodium hydroxide under controlled conditions. This method avoids organic solvents, enhancing purity (≥95%) and reducing environmental impact . An alternative approach involves forming sodium salts from phenolic acids using NaOH, as described in general phenol salt synthesis protocols . Methodological Comparison Table :

| Method | Solvent Use | Purity (%) | Yield (%) |

|---|---|---|---|

| One-pot neutralization | None | ≥95 | 85–90 |

| Traditional salt formation | Aqueous | 80–85 | 70–75 |

Q. How is this compound utilized in synthesizing aryl ethers?

The sodium salt form enhances nucleophilicity, enabling efficient Williamson ether synthesis. For example, reacting it with alkyl halides (e.g., methyl iodide) in anhydrous dimethylformamide (DMF) at 60–80°C yields substituted aryl ethers. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction rates .

Advanced Research Questions

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Colorimetric assays : The Folin-Ciocalteu method (absorbance at 750 nm) detects phenolic groups but lacks specificity in complex mixtures .

- Advanced chromatography : HPLC with UV detection (λ = 270 nm) or LC-MS (m/z 185.2 [M–Na]⁻) provides higher specificity. Calibration curves (1–100 µg/mL) show linearity (R² > 0.99) .

Q. How do structural modifications influence its reactivity in nucleophilic aromatic substitution?

The isopropyl group at the para position sterically hinders electrophilic attack but stabilizes intermediates through hyperconjugation. Kinetic studies (e.g., reaction with nitrobenzene derivatives) show a 30% reduction in reaction rate compared to unsubstituted sodium phenolate .

Q. What experimental strategies resolve contradictions in its environmental fate data?

While regulatory assessments classify it as non-PBT (persistent, bioaccumulative, toxic) with a risk quotient (RQ) <1 , conflicting biodegradation data may arise from assay conditions (e.g., OECD 301F vs. ISO 14593). Researchers should conduct parallel tests under standardized protocols and validate with QSAR modeling .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Stability profile :

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding its antimicrobial efficacy?

Discrepancies arise from:

- Test organisms : Gram-positive bacteria (e.g., S. aureus) show higher susceptibility (MIC = 50 µg/mL) than Gram-negative species (MIC > 200 µg/mL) .

- Matrix effects : Protein-rich media reduce bioavailability, requiring MIC adjustments .

Experimental Design Considerations

Q. How to optimize reaction conditions for scaling derivatives synthesis?

- DoE (Design of Experiment) parameters :

- Temperature: 60–80°C (maximizes yield without degradation).

- Solvent: Anhydrous DMF > ethanol (polar aprotic solvents enhance nucleophilicity).

- Catalyst: 5 mol% TBAB (tetrabutylammonium bromide) reduces reaction time by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.